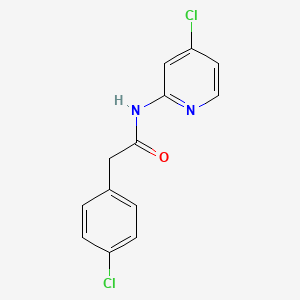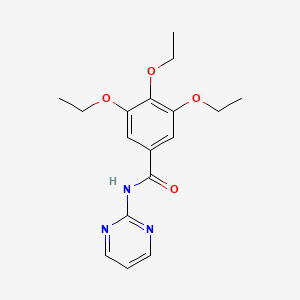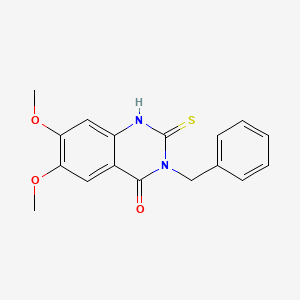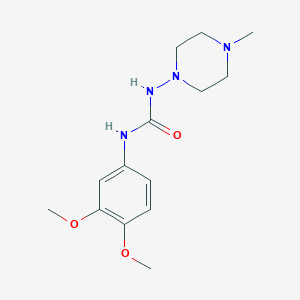
2-(4-chlorophenyl)-N-(4-chloro-2-pyridinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-N-(4-chloro-2-pyridinyl)acetamide, also known as CPCA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CPCA is a pyridine-based amide that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mécanisme D'action
2-(4-chlorophenyl)-N-(4-chloro-2-pyridinyl)acetamide acts as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. 2-(4-chlorophenyl)-N-(4-chloro-2-pyridinyl)acetamide binds to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins, which are responsible for pain and inflammation. 2-(4-chlorophenyl)-N-(4-chloro-2-pyridinyl)acetamide also inhibits the activity of lipoxygenase, another enzyme involved in the inflammatory response.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-N-(4-chloro-2-pyridinyl)acetamide has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. 2-(4-chlorophenyl)-N-(4-chloro-2-pyridinyl)acetamide has also been shown to have anticonvulsant effects in animal models of epilepsy. In addition, 2-(4-chlorophenyl)-N-(4-chloro-2-pyridinyl)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chlorophenyl)-N-(4-chloro-2-pyridinyl)acetamide has several advantages for lab experiments, including its high purity and stability, as well as its selective inhibition of COX-2. However, 2-(4-chlorophenyl)-N-(4-chloro-2-pyridinyl)acetamide has limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the study of 2-(4-chlorophenyl)-N-(4-chloro-2-pyridinyl)acetamide, including its potential use in combination therapy for cancer treatment, its use as a neuroprotective agent for neurological disorders, and its potential use in the development of new analgesic and anti-inflammatory drugs. Further studies are needed to determine the safety and efficacy of 2-(4-chlorophenyl)-N-(4-chloro-2-pyridinyl)acetamide in humans and to optimize its synthesis for large-scale production.
Conclusion
2-(4-chlorophenyl)-N-(4-chloro-2-pyridinyl)acetamide is a promising chemical compound that has potential therapeutic applications in the fields of pain management, inflammation, epilepsy, and cancer treatment. Its selective inhibition of COX-2 and lipoxygenase makes it a valuable tool for studying the mechanisms of pain and inflammation. Further research is needed to determine its safety and efficacy in humans and to explore its potential in combination therapy and neuroprotection.
Méthodes De Synthèse
2-(4-chlorophenyl)-N-(4-chloro-2-pyridinyl)acetamide can be synthesized through various methods, including the reaction of 4-chloropyridine-2-carboxylic acid with thionyl chloride, followed by the reaction with 4-chloroaniline and acetic anhydride. Another method involves the reaction of 4-chloroaniline with 2-(4-chlorophenyl)acetic acid in the presence of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine. These methods have been optimized for high yield and purity of 2-(4-chlorophenyl)-N-(4-chloro-2-pyridinyl)acetamide.
Applications De Recherche Scientifique
2-(4-chlorophenyl)-N-(4-chloro-2-pyridinyl)acetamide has been studied for its potential therapeutic applications, including its use as an analgesic, anti-inflammatory, and anticonvulsant agent. 2-(4-chlorophenyl)-N-(4-chloro-2-pyridinyl)acetamide has also been studied for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. In addition, 2-(4-chlorophenyl)-N-(4-chloro-2-pyridinyl)acetamide has been studied for its potential use in cancer treatment due to its ability to inhibit cell growth and induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-N-(4-chloropyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O/c14-10-3-1-9(2-4-10)7-13(18)17-12-8-11(15)5-6-16-12/h1-6,8H,7H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDZQLGBALTOTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=NC=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199162 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-chlorophenyl)-N-(4-chloropyridin-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(aminocarbonyl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5767079.png)


![N-[4-(diethylamino)-2-methylphenyl]-2,6-dimethoxybenzamide](/img/structure/B5767094.png)
![N-phenyl-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B5767101.png)
![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-adamantanecarboxamide](/img/structure/B5767105.png)

![N-(4-acetylphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5767124.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B5767135.png)
![2-hydroxy-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-phenylacetohydrazide](/img/structure/B5767178.png)

![4-methoxy-N-{[3-(2-thienyl)acryloyl]oxy}benzenecarboximidic acid](/img/structure/B5767195.png)